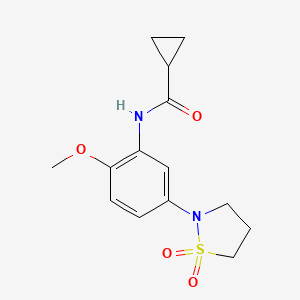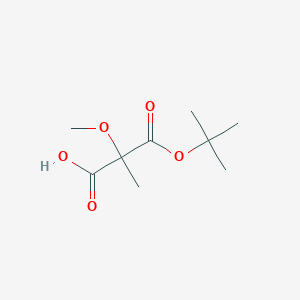![molecular formula C24H24N2O5S B3007151 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 946263-25-8](/img/structure/B3007151.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydrobenzoxathiin derivatives, as discussed in the first paper, involves systematic modifications of a lead compound to achieve a potent and selective histamine H(3) receptor inverse agonist . The compound 5k, which is a result of this synthesis process, demonstrates good pharmacokinetic profiles and brain penetrability, indicating its potential for therapeutic applications. The synthesis process is likely to involve complex organic reactions, given the structural complexity of the compound.
In the second paper, a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives is presented. This method utilizes tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. The reaction is carried out under specific conditions, including the use of PdI2 and KI in N,N-dimethylacetamide (DMA) solvent at elevated temperatures and pressures. The process also exhibits a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively .
Molecular Structure Analysis
The molecular structure of the dihydrobenzoxathiin derivatives, particularly the compound 5k, is characterized by the presence of a 1,4-benzoxathiin moiety, which is a bicyclic system containing both oxygen and sulfur atoms within the ring structure. This moiety is crucial for the biological activity of the compound as a histamine H(3) receptor inverse agonist .
The second paper provides insights into the molecular structure of the synthesized 2,3-dihydrobenzo[1,4]dioxine derivatives. The configuration around the double bond of the major stereoisomers was established through X-ray diffraction analysis, which is an essential step in confirming the stereochemistry of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the dihydrobenzoxathiin derivatives are likely to include steps such as methylation, oxidation, and the formation of the benzoxathiin ring system. The specific reactions leading to the potent inverse agonist properties of compound 5k are not detailed but are critical for the pharmacological profile of the compound .
In the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, the tandem oxidative aminocarbonylation-cyclization reaction is a key step. This reaction involves the addition of a carbonyl group (CO) and an amino group to the alkyne precursor, followed by a cyclization step to form the dioxine ring. The reaction conditions, including the use of palladium catalysts and the pressure of the CO-air mixture, are crucial for the success of this synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compound 5k, such as its pharmacokinetic profiles and brain penetrability, are indicative of its potential as a drug candidate. The ability to cross the blood-brain barrier and the observed elevation of brain histamine levels upon oral administration suggest that the compound has favorable properties for central nervous system activity .
The stereoselectivity observed in the synthesis of the 2,3-dihydrobenzo[1,4]dioxine derivatives implies that the physical properties, such as melting points and solubilities, may vary between the different stereoisomers. The precise physical and chemical properties of these compounds would depend on their specific molecular structures, which are influenced by the reaction conditions and the stereochemistry of the double bond .
Applications De Recherche Scientifique
Anticancer Activity
A study explored the design and synthesis of certain acetamide derivatives, including those similar to the compound , for their potential in anticancer activities. The research found that some of these compounds exhibited appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Enzyme Inhibitory Potential
Another study investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Anti-Inflammatory and Analgesic Agents
In a related field, novel compounds were synthesized with benzodioxin and acetamide structures, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as inhibitors of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).
Antioxidant Activity
Research on pyrazole-acetamide derivatives, which are structurally related to the compound , revealed significant antioxidant activity. The study examined the antioxidant properties of these compounds through various in vitro methods (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-3-6-19(7-4-16)32-15-18-12-20(27)23(29-2)13-26(18)14-24(28)25-17-5-8-21-22(11-17)31-10-9-30-21/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLPHWJTAZAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

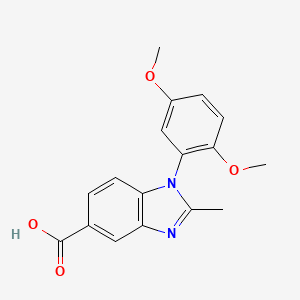
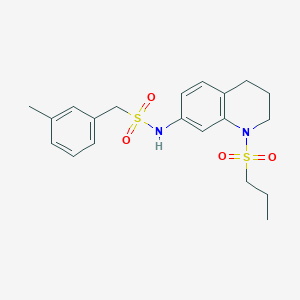

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)
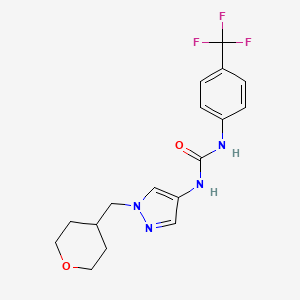
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)
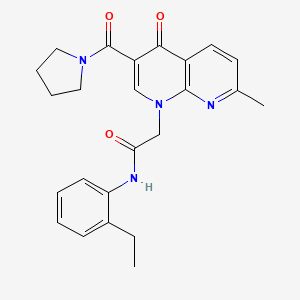
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
